molecular formula C12H15NO B14146488 3-Ethyl-3-methyl-2,4-dihydroisoquinolin-1-one CAS No. 313661-16-4

3-Ethyl-3-methyl-2,4-dihydroisoquinolin-1-one

Cat. No.: B14146488
CAS No.: 313661-16-4
M. Wt: 189.25 g/mol
InChI Key: QREIIJPDXSESQE-UHFFFAOYSA-N
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Description

3-Ethyl-3-methyl-2,4-dihydroisoquinolin-1-one is a heterocyclic compound that belongs to the class of isoquinolinones. This compound is characterized by its unique structure, which includes an isoquinoline core with ethyl and methyl substituents at the 3-position. Isoquinolinones are known for their diverse biological activities and are often found in various natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-3-methyl-2,4-dihydroisoquinolin-1-one can be achieved through several methods. One common approach involves the visible light-catalyzed green synthesis method, which does not require metal participation. This method uses visible light to stimulate a photocatalyst, leading to the formation of free radicals that facilitate the synthesis of the compound . Another method involves the N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-3-methyl-2,4-dihydroisoquinolin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinolinone derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Substitution reactions can introduce different functional groups at various positions on the isoquinoline core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often require catalysts such as Lewis acids or Brønsted acids .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinolinone derivatives, while substitution reactions can produce a variety of functionalized isoquinolinones.

Scientific Research Applications

3-Ethyl-3-methyl-2,4-dihydroisoquinolin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-ethyl-3-methyl-2,4-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-3-methyl-2,4-dihydroisoquinolin-1-one is unique due to the presence of both ethyl and methyl substituents at the 3-position, which can enhance its biological stability and activity compared to its unsubstituted or singly substituted counterparts .

Properties

CAS No.

313661-16-4

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

3-ethyl-3-methyl-2,4-dihydroisoquinolin-1-one

InChI

InChI=1S/C12H15NO/c1-3-12(2)8-9-6-4-5-7-10(9)11(14)13-12/h4-7H,3,8H2,1-2H3,(H,13,14)

InChI Key

QREIIJPDXSESQE-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC2=CC=CC=C2C(=O)N1)C

solubility

25.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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